molecular formula C14H15N3O4 B2605829 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 887873-23-6

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No. B2605829
CAS RN: 887873-23-6
M. Wt: 289.291
InChI Key: ZLPUPIDNKKKYES-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . This core structure is found in various compounds and is known for its aromaticity and stability . The oxadiazole ring and the butyramide group attached to it could potentially give this compound interesting chemical properties, but without specific studies on this compound, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the 1,3,4-oxadiazol ring, and the butyramide group . These groups would likely confer a degree of polarity to the molecule, and the presence of the aromatic rings could result in pi-pi interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the aromatic rings could result in a relatively high degree of stability, and the polarity of the molecule could influence its solubility in various solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

It has been suggested that the compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely interacts with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.

Biochemical Pathways

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely influences pathways related to nerve signal transmission and inflammation.

Result of Action

subtilis and E. coli . This suggests that the compound may influence bacterial growth and biofilm formation.

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, compounds with similar structures are often studied for their potential uses in pharmaceuticals or as organic light-emitting diodes .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-3-12(18)15-14-17-16-13(21-14)9-4-5-10-11(8-9)20-7-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPUPIDNKKKYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide

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